molecular formula C10H12O3 B6268867 (S)-2-(3-methoxyphenyl)propanoic acid CAS No. 126374-24-1

(S)-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B6268867
CAS No.: 126374-24-1
M. Wt: 180.2
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Description

(S)-2-(3-Methoxyphenyl)propanoic acid is a chiral small molecule that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . This compound features a propanoic acid group and a methoxy-substituted phenyl ring on a chiral center, making it a useful precursor for the development of more complex, stereospecific molecules. While direct biological data for this specific enantiomer is limited in the public domain, its structural similarity to other methoxyphenyl propionic acid derivatives suggests potential utility in exploring metabolic pathways and receptor interactions . Researchers employ this chiral compound in the synthesis of peptidomimetics and as a starting material for active pharmaceutical ingredients (APIs). The (S)-enantiomer is of particular interest for creating stereochemically pure compounds, which is critical in drug discovery for achieving specific target engagement and reducing off-target effects. Its structure is related to known reagents like Fmoc-protected methoxyphenylalanine derivatives, which are standard building blocks in solid-phase peptide synthesis (SPPS) . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information .

Properties

CAS No.

126374-24-1

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for S 2 3 Methoxyphenyl Propanoic Acid and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer, often with high efficiency and stereoselectivity. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliaries in Enantioselective Synthesis

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate molecule. wikipedia.org This auxiliary directs the stereochemical outcome of subsequent reactions, and is later removed to yield the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries for the synthesis of chiral 2-arylpropanoic acids include oxazolidinones and pseudoephedrine. sigmaaldrich.comrsc.org The substrate, an achiral acetic acid derivative, is first coupled to the chiral auxiliary to form an amide. Deprotonation of this amide followed by alkylation with a suitable electrophile, such as a benzyl (B1604629) halide, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary yields the desired (S)-2-arylpropanoic acid.

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric Excess (d.e.)Reference
(S)-4-Benzyl-2-oxazolidinoneN-acetyl oxazolidinoneBenzyl bromide>95% wikipedia.org
(1S,2S)-(+)-PseudoephedrinePseudoephedrine propionamideBenzyl bromide>98% rsc.org

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Both organocatalysis and metal-based catalysis have been successfully employed for the synthesis of chiral 2-arylpropanoic acids.

Organocatalysis employs small organic molecules as catalysts. For the synthesis of compounds like (S)-2-(3-methoxyphenyl)propanoic acid, organocatalytic approaches such as the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be utilized. Chiral amines and their derivatives are common organocatalysts that can activate substrates towards enantioselective transformations. nih.govbeilstein-journals.org

Transition metal complexes with chiral ligands are powerful catalysts for a variety of asymmetric transformations. A prominent method for synthesizing (S)-2-arylpropanoic acids is the asymmetric hydrogenation of the corresponding 2-aryl acrylic acid. researchgate.net Chiral phosphine (B1218219) ligands complexed with metals like ruthenium or rhodium have demonstrated high enantioselectivity in these reactions. rsc.org

Catalyst/LigandSubstrateH₂ Pressure (atm)Enantiomeric Excess (e.e.)Reference
Ru-BINAP2-(3-Methoxyphenyl)acrylic acid10-50>95% researchgate.net
Rh-DIPAMP2-(3-Methoxyphenyl)acrylic acid10-50>90% researchgate.net

Biocatalytic Routes for Stereoselective Production

Biocatalysis leverages enzymes to perform highly selective chemical transformations. For the production of (S)-2-arylpropanoic acids, several enzymatic strategies have been developed, offering mild reaction conditions and exceptional enantioselectivity. rsc.org One approach is the enantioselective reduction of 2-aryl acrylic acids using ene-reductases. rsc.org Another powerful method is the deracemization of racemic 2-arylpropanoic acids, which can theoretically yield the desired enantiomer in 100% yield. This can be achieved through a combination of an enantioselective oxidation and a non-selective reduction, or through the use of specific racemases. researchgate.net

Chiral Resolution Techniques

Chiral resolution is a classical yet widely used method for obtaining enantiomerically pure compounds. researchgate.net This approach involves the separation of a racemic mixture.

A common resolution technique is the formation of diastereomeric salts. The racemic acid is reacted with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. researchgate.net After separation, the desired salt is treated with a strong acid to release the enantiomerically pure (S)-2-(3-methoxyphenyl)propanoic acid.

Another important resolution method is enzymatic kinetic resolution. dtu.dk In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the esterification of one enantiomer of the racemic acid, leaving the other enantiomer unreacted. researchgate.netnih.gov For instance, lipases from Candida species have been used for the kinetic resolution of various profens. google.com The esterified enantiomer can then be easily separated from the unreacted acid.

EnzymeAcyl AcceptorSolventEnantiomeric Excess (e.e.) of unreacted acidReference
Candida antarctica lipase B (CALB)1-ButanolHeptane>99% researchgate.net
Pseudomonas cepacia lipase (PCL)1-OctanolIsooctane>98% researchgate.net

Diastereomeric Salt Formation

One of the most established and industrially viable methods for resolving racemic carboxylic acids, such as 2-(3-methoxyphenyl)propanoic acid, is through the formation of diastereomeric salts. orgsyn.orgwikipedia.org This technique leverages the reaction of a racemic acid with a single enantiomer of a chiral base, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers.

(R/S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility. advanceseng.com This difference allows for their separation by fractional crystallization. libretexts.org Typically, one diastereomeric salt is less soluble in a given solvent and will crystallize out of the solution, while the other remains dissolved. orgsyn.org The less soluble salt can then be isolated by filtration. Subsequently, the desired enantiomer of the acid is recovered by treating the purified diastereomeric salt with a strong acid to break the salt and liberate the free acid and the resolving agent.

Commonly used chiral resolving agents for the resolution of 2-arylpropionic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (S)-(-)-α-methylbenzylamine. wikipedia.orgadvanceseng.com The choice of resolving agent and solvent system is critical and often determined empirically to achieve the optimal separation in terms of yield and enantiomeric excess (%ee). For instance, in the resolution of ibuprofen (B1674241), a structurally similar profen, (S)-(-)-α-methylbenzylamine has been used effectively. advanceseng.com The efficiency of the resolution is dependent on the significant difference in solubility between the two diastereomeric salts formed.

Table 1: Common Chiral Resolving Agents for Racemic Acids

Resolving AgentTypeCommon Application
(S)-(-)-α-MethylbenzylamineChiral AmineResolution of various racemic carboxylic acids. advanceseng.com
BrucineAlkaloidResolution of acidic racemates. libretexts.org
StrychnineAlkaloidClassical resolving agent for acids. libretexts.org
QuinineAlkaloidUsed in the resolution of acidic compounds. libretexts.org
(+)-CinchonineAlkaloidEffective for the separation of enantiomeric acids.

The success of this method hinges on the careful selection of the resolving agent and crystallization conditions to maximize the difference in solubility between the diastereomeric salts. ulisboa.pt

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and green alternative for the synthesis of enantiomerically pure profens. nih.gov This method utilizes enzymes, typically lipases, as biocatalysts to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For the resolution of 2-arylpropionic acids, the most common approach is the enantioselective esterification of the acid or the hydrolysis of its corresponding racemic ester. nih.govmdpi.com

In a typical kinetic resolution of a racemic profen, a lipase is used to esterify the (S)-enantiomer at a much faster rate than the (R)-enantiomer. This results in a mixture of the (S)-ester and the unreacted (R)-acid. These two compounds can then be separated based on their different chemical properties. Subsequently, the (S)-ester can be hydrolyzed back to the desired (S)-acid.

Lipases from various microbial sources have been extensively studied for their effectiveness in resolving profens. Candida rugosa lipase, for example, has shown a preference for the (S)-enantiomer in the resolution of ketoprofen (B1673614), ibuprofen, and naproxen. nih.gov The choice of enzyme, solvent, and acyl donor (in the case of esterification) are crucial parameters that influence the conversion rate and the enantiomeric excess of the product. nih.govmdpi.com

Table 2: Research Findings on Enzymatic Resolution of Profens

ProfenEnzymeReaction TypeKey FindingsReference
KetoprofenCandida rugosa lipaseEsterificationAchieved high enantioselectivity (E = 185) and 99% ee for the (S)-ester. nih.gov
NaproxenTrichosporon sp.Hydrolysis of methyl esterHighly stereoselective resolution with ee >99%. researchgate.net
IbuprofenCandida antarctica lipase BEsterificationPreference for the (R)-enantiomer, allowing for the direct synthesis of the (S)-enantiomer as the unreacted substrate. mdpi.com
Various ProfensEsterase Est924 Mutant M3Hydrolysis of ethyl estersMutant enzyme showed high selectivity for producing (S)-naproxen, (S)-ketoprofen (86% ee), and (S)-ibuprofen (74.5% ee). frontiersin.orgnih.gov

One of the significant advantages of enzymatic resolution is the high enantioselectivity that can be achieved under mild reaction conditions. nih.gov Furthermore, the use of whole-cell catalysts can simplify the process by avoiding the need for enzyme purification, making it a more cost-effective and sustainable option for industrial applications. frontiersin.orgnih.gov

Chromatographic Chiral Separation at Preparative Scale

For high-purity applications, chromatographic techniques are indispensable for the separation of enantiomers. Preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for the resolution of racemic mixtures on a larger scale. nih.govnih.gov

These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. nih.gov As the racemic mixture passes through the column, one enantiomer is retained more strongly by the CSP, leading to a separation of the two enantiomers, which then elute from the column at different times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral separation of profens due to their broad applicability. nih.gov The choice of the mobile phase, which can be a normal-phase solvent system or a reversed-phase system, is crucial for achieving good separation. nih.govnih.gov

Preparative SFC has gained popularity as a "green" alternative to preparative HPLC because it primarily uses supercritical carbon dioxide as the mobile phase, often with a small amount of a co-solvent like methanol. nih.govamericanpharmaceuticalreview.com This significantly reduces the consumption of organic solvents, making the process more environmentally friendly and cost-effective, especially at an industrial scale. nih.gov SFC often allows for faster separations and easier solvent removal compared to HPLC. americanpharmaceuticalreview.comyoutube.com

Table 3: Comparison of Preparative Chiral Chromatography Techniques

TechniqueMobile PhaseAdvantagesDisadvantages
Preparative HPLCOrganic Solvents (e.g., hexane, ethanol) and/or aqueous buffersWell-established, wide range of available CSPs. nih.govHigh solvent consumption, higher cost of solvents and waste disposal. nih.gov
Preparative SFCSupercritical CO2 with co-solvents (e.g., methanol)"Green" technique with reduced organic solvent use, faster separations, easier product recovery. nih.govamericanpharmaceuticalreview.comHigher initial equipment cost, requires specialized instrumentation. nih.gov

The scalability of these chromatographic methods allows for the production of highly pure enantiomers, from milligrams in the research and development phase to kilograms for clinical trials and commercial production. nih.govnih.gov

Green Chemistry Principles in Synthesis of (S)-2-(3-Methoxyphenyl)propanoic Acid

The application of green chemistry principles is increasingly important in the pharmaceutical industry to develop more sustainable and environmentally benign manufacturing processes. The synthesis of (S)-2-(3-methoxyphenyl)propanoic acid and its analogues can be significantly improved by incorporating these principles.

Solvent-Free Reactions

One of the core principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Solvent-free, or neat, reactions offer a significant advantage in this regard. cmu.edu Conducting reactions without a solvent can lead to higher reaction rates, increased yields, and simplified work-up procedures, as the need for solvent removal is eliminated. Microwave irradiation has been shown to be particularly effective in promoting solvent-free reactions. mpg.de

While specific examples for the solvent-free synthesis of (S)-2-(3-methoxyphenyl)propanoic acid are not extensively documented, the principles are transferable from related processes. For instance, various organic reactions have been successfully carried out under solvent-free conditions, demonstrating the potential of this approach. cmu.edu The development of solvent-free methods for the key steps in the synthesis of profens is an active area of research aimed at making these processes more sustainable.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. scheikundeinbedrijf.nl A higher atom economy indicates a more efficient process with less waste generation.

The traditional synthesis of ibuprofen, a well-studied profen, involved a six-step process with a low atom economy of around 40%. ugal.roresearchgate.net This means that 60% of the atoms from the reactants ended up as waste byproducts. In contrast, the BHC Company developed a greener, three-step synthesis of ibuprofen with a much-improved atom economy of approximately 77%. scheikundeinbedrijf.nlugal.ro This was achieved by redesigning the synthetic route to use catalytic steps and minimize the formation of byproducts.

Table 4: Atom Economy Comparison of Ibuprofen Synthesis Routes

Synthesis RouteNumber of StepsAtom Economy (%)Key FeaturesReference
Traditional (Boots)6~40Stoichiometric reagents, significant waste. ugal.roresearchgate.net
Greener (BHC)3~77 (up to 99% with byproduct recovery)Catalytic steps, reduced waste. scheikundeinbedrijf.nlugal.ro

Sustainable Catalysis in Production

The use of catalysts is a cornerstone of green chemistry, as catalytic reactions are often more efficient, selective, and generate less waste than stoichiometric reactions. mpg.de In the context of producing (S)-2-(3-methoxyphenyl)propanoic acid, sustainable catalysis can be applied in several ways.

The greener BHC synthesis of ibuprofen, for example, utilizes a palladium catalyst for the carbonylation step, which can be recovered and reused. ugal.ro The use of earth-abundant and non-toxic metal catalysts is a key goal in sustainable catalysis research. mpg.de

Biocatalysis, as discussed in the context of enzymatic kinetic resolution, is another prime example of sustainable catalysis. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are biodegradable, and can exhibit very high selectivity, reducing the need for protecting groups and minimizing side reactions. nih.govmdpi.com The development of robust and recyclable biocatalysts is a continuous effort to make pharmaceutical production more sustainable. mdpi.com Furthermore, research into novel catalytic systems, including those based on abundant metals or even metal-free catalysts, aims to provide more environmentally friendly and economically viable routes for the synthesis of chiral profens. rsc.orgmdpi.com

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Stereochemical Purity and Structural Elucidation

Spectroscopic methods are indispensable for the detailed analysis of (S)-2-(3-methoxyphenyl)propanoic acid, providing information on its enantiomeric purity, chemical structure, and absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric excess (e.e.) of chiral compounds like (S)-2-(3-methoxyphenyl)propanoic acid. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.

The selection of the CSP is critical. For the analysis of 2-arylpropionic acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective. nih.gov These columns operate by forming transient diastereomeric complexes with the enantiomers, with the stability of these complexes differing due to steric and electronic interactions, enabling separation. The separation can be influenced by the mobile phase composition, its polar modifier, and temperature, which can sometimes even lead to a reversal of the enantiomer elution order. nih.gov

To determine the enantiomeric excess of a sample of (S)-2-(3-methoxyphenyl)propanoic acid, a validated chiral HPLC method would be employed. The area under the curve for each enantiomer's peak in the chromatogram is integrated, and the enantiomeric excess is calculated using the formula:

e.e. (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

The method would be validated for precision, accuracy, and linearity to ensure reliable quantification of the S-enantiomer and detection of the R-enantiomer as a chiral impurity. rsc.org

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity This table presents typical, representative data based on methods used for analogous 2-arylpropionic acids, as specific published data for this exact compound is not available.

Parameter Value
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (R) ~8.5 min
Retention Time (S) ~10.2 min

| Resolution (Rs) | > 2.0 |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation. For acidic compounds like (S)-2-(3-methoxyphenyl)propanoic acid, derivatization is typically required to increase volatility and improve chromatographic performance. The carboxylic acid is often converted into a methyl or ethyl ester.

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules. The differing stability of these complexes results in different retention times. For profens, derivatization into diastereomeric amides using a chiral amine like (R)-(+)-1-phenylethylamine followed by analysis on an achiral column is also a viable strategy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

While standard NMR spectroscopy cannot distinguish between enantiomers, it becomes a powerful tool for stereochemical assignment when chiral auxiliary agents are used. To determine the absolute configuration of a secondary alcohol or carboxylic acid, chiral derivatizing agents (CDAs) such as (R)- or (S)-α-methoxyphenylacetic acid (Mosher's acid) can be employed. nih.gov

For (S)-2-(3-methoxyphenyl)propanoic acid, it would first be converted to its corresponding alcohol. This alcohol would then be esterified with both (R)- and (S)-Mosher's acid chloride, creating a pair of diastereomeric Mosher's esters. In the ¹H NMR spectra of these diastereomers, the protons near the newly formed chiral center will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be determined based on established models.

Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ) for Mosher's Esters This table presents hypothetical data illustrating the expected pattern for stereochemical assignment, based on established principles.

Proton Expected Δδ (δS - δR) Sign
-CH₃ Negative (-)

| Aromatic Protons | Positive (+) |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. jasco-global.com Enantiomers produce mirror-image CD spectra, making it an excellent method for confirming the absolute configuration.

The absolute configuration of (S)-2-(3-methoxyphenyl)propanoic acid can be determined by comparing its experimental CD spectrum with a spectrum predicted by ab initio theoretical calculations. rsc.org For carboxylic acids, intermolecular hydrogen bonding in solution can complicate the spectra. To obtain unambiguous results, the acid is often converted to its corresponding methyl ester to eliminate these effects. The experimental CD spectrum of the ester is then compared with the theoretically calculated spectrum for the S-configuration. A match between the experimental and calculated spectra confirms the absolute configuration. rsc.org The positive or negative Cotton effects at specific wavelengths are characteristic of the molecule's stereochemistry.

Mass Spectrometry (MS) in Structural Confirmation and Impurity Profiling

Mass spectrometry is a fundamental tool for confirming the molecular weight and structure of (S)-2-(3-methoxyphenyl)propanoic acid and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition.

In impurity profiling, MS, particularly when coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is invaluable. thermofisher.comnih.govijnrd.org This hyphenated approach allows for the separation of impurities from the main compound, followed by their identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. Potential impurities could include starting materials, reagents from the synthesis, by-products, or degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing further structural information for unambiguous identification of unknown impurities. ijprajournal.com

Table 3: Expected Mass Spectrometry Data for (S)-2-(3-methoxyphenyl)propanoic acid This table presents expected data based on the compound's structure.

Technique Ionization Mode Expected m/z [M-H]⁻ Key Fragmentation Ions (Illustrative)

| LC-MS | ESI (-) | 179.0714 | 135.0815 ([M-H-CO₂]⁻), 121.0659 ([M-H-CO₂-CH₂]⁻) |

Crystallographic Analysis of (S)-2-(3-Methoxyphenyl)propanoic Acid and Derivatives

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

For a chiral molecule like (S)-2-(3-methoxyphenyl)propanoic acid, successful single-crystal X-ray diffraction analysis would unambiguously confirm its S-configuration without the need for reference to other chiral compounds. The analysis of racemic crystals of profens often reveals that the two enantiomers form heterochiral dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net Obtaining a suitable single crystal of the pure enantiomer is the primary challenge for this technique. If crystallization of the acid itself is difficult, a crystalline derivative, such as an amide or ester with a heavy atom, can be prepared to facilitate the analysis. The resulting crystal structure would serve as the ultimate proof of its absolute configuration and provide valuable information on its solid-state conformation and intermolecular interactions. However, a search of the crystallographic literature indicates that a crystal structure for (S)-2-(3-methoxyphenyl)propanoic acid has not been publicly reported.

Powder X-ray Diffraction in Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which have profound implications in the pharmaceutical industry. Powder X-ray diffraction (PXRD) is a primary tool for the identification and characterization of polymorphic forms.

A polymorphism screening of (S)-2-(3-methoxyphenyl)propanoic acid would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) to induce the formation of different crystalline forms. Each of these forms would then be analyzed by PXRD. The resulting diffractograms, which plot diffraction intensity versus the diffraction angle (2θ), would serve as a unique fingerprint for each polymorph.

While no specific polymorphism studies for (S)-2-(3-methoxyphenyl)propanoic acid have been reported, a hypothetical study might identify multiple polymorphic forms, designated as Form I, Form II, etc. The characterization of these forms would be presented in a data table.

Table 2: Hypothetical Powder X-ray Diffraction Data for Polymorphs of (S)-2-(3-methoxyphenyl)propanoic acid

Form Characteristic 2θ Peaks (°)
Form I e.g., 8.5, 12.3, 15.8, 20.1, 25.4

The discovery and characterization of polymorphs of (S)-2-(3-methoxyphenyl)propanoic acid would be a significant contribution to the scientific understanding of this compound, providing essential knowledge for its potential development and application. The absence of such studies in the current body of scientific literature points to an opportunity for future research in the solid-state chemistry of this molecule.

Biological Activities and Pharmacological Insights Non Clinical Focus

Mechanisms of Action at the Molecular and Cellular Level

The molecular and cellular mechanisms of action for (S)-2-(3-methoxyphenyl)propanoic acid are understood primarily through its classification as a member of the 2-arylpropionic acid class, commonly known as "profens." While direct studies on this specific molecule are limited, its biological activities can be inferred from the extensive research conducted on structurally similar compounds.

Interaction with Specific Receptors or Enzymes

The primary enzymatic targets of 2-arylpropionic acid derivatives are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. The (S)-enantiomer of profens is typically the more potent inhibitor of COX enzymes. It is therefore highly probable that (S)-2-(3-methoxyphenyl)propanoic acid exerts its primary biological effects through the inhibition of COX-1 and COX-2.

While COX enzymes are the main targets, other potential interactions cannot be entirely ruled out. For instance, various propanoic acid analogs have been shown to interact with other receptors, such as prostanoid receptors and lysophosphatidic acid (LPA) receptors. However, the significance of these interactions for (S)-2-(3-methoxyphenyl)propanoic acid remains to be elucidated.

Modulation of Cellular Signaling Pathways

By inhibiting COX enzymes, (S)-2-(3-methoxyphenyl)propanoic acid would directly modulate prostaglandin-mediated signaling pathways. Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface, leading to a cascade of intracellular events. By reducing prostaglandin (B15479496) synthesis, this compound would dampen these signaling pathways, leading to a reduction in inflammatory responses.

Furthermore, studies on the related metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggest that compounds with a similar core structure can modulate redox-sensitive signaling pathways. HMPA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. It is plausible that (S)-2-(3-methoxyphenyl)propanoic acid or its metabolites could also influence cellular signaling through modulation of oxidative stress pathways.

In vitro Studies on Biological Targets

In vitro studies on the (S)-enantiomers of other profens, such as flurbiprofen (B1673479) and ketoprofen (B1673614), have provided significant insights into their effects on biological targets relevant to articular pathophysiology. nih.gov These studies have demonstrated that the (S)-enantiomers can decrease the production of several key molecules involved in cartilage degradation when stimulated by the pro-inflammatory cytokine interleukin-1beta. nih.gov These molecules include:

Nitric Oxide (NO): A signaling molecule that can contribute to inflammation and tissue damage at high concentrations.

Matrix Metalloproteinase-3 (MMP-3): An enzyme that degrades components of the extracellular matrix in cartilage.

Prostaglandin E2 (PGE2): A major product of the COX pathway that mediates inflammation and pain.

Reactive Oxygen Species (ROS): Highly reactive molecules that can cause oxidative damage to cells and tissues.

Glycosaminoglycans (GAGs): Essential components of cartilage that are lost during degradation.

Based on these findings, it is reasonable to hypothesize that (S)-2-(3-methoxyphenyl)propanoic acid would exhibit similar in vitro activities, contributing to potential anti-inflammatory and chondroprotective effects.

Structure-Activity Relationships (SAR) of (S)-2-(3-Methoxyphenyl)propanoic Acid and Related Derivatives

The biological activity of 2-arylpropionic acids is highly dependent on their chemical structure. The relationships between structural modifications and pharmacological effects have been extensively studied for this class of compounds.

Impact of Substituents on Biological Potency

The nature and position of substituents on the aromatic ring and the propanoic acid side chain play a critical role in determining the biological potency of 2-arylpropionic acid derivatives.

Aromatic Ring Substituents: The presence of a methoxy (B1213986) group at the meta-position of the phenyl ring in (S)-2-(3-methoxyphenyl)propanoic acid is expected to influence its electronic and steric properties, thereby affecting its binding affinity for target enzymes like COX. Studies on other classes of compounds with similar structural motifs have shown that small, non-polar substituents are often favored for maintaining biological activity.

Propanoic Acid Side Chain: The carboxylic acid group is essential for the activity of profens, as it typically forms a key interaction with the active site of the COX enzyme. Modifications to this group generally lead to a significant loss of activity.

The following table summarizes the general impact of substituents on the biological potency of related compounds, providing a basis for predicting the effects of modifications to (S)-2-(3-methoxyphenyl)propanoic acid.

Structural ModificationGeneral Impact on Biological Potency
Phenyl Ring
Introduction of bulky groupsOften decreases activity due to steric hindrance.
Introduction of polar groupsCan either increase or decrease activity depending on the specific interactions with the target's active site.
Propanoic Acid Moiety
Esterification of the carboxylic acidGenerally leads to a prodrug that requires in vivo hydrolysis to the active acid form.
Replacement of the carboxylic acidUsually results in a significant loss of activity.

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry is a critical determinant of the pharmacological efficacy of 2-arylpropionic acids. The chiral center at the second carbon of the propanoic acid side chain results in two enantiomers, (S) and (R).

For the vast majority of profens, including well-known drugs like ibuprofen (B1674241) and naproxen, the (S)-enantiomer is the pharmacologically active form, responsible for the inhibition of COX enzymes. researchgate.netnih.gov The (R)-enantiomer is typically much less active in this regard. researchgate.netnih.gov This stereoselectivity is due to the specific three-dimensional arrangement of the substituents around the chiral center, which allows the (S)-enantiomer to fit more effectively into the active site of the COX enzyme.

Therefore, it is firmly established that the pharmacological efficacy of 2-(3-methoxyphenyl)propanoic acid resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is expected to be significantly less potent as a COX inhibitor.

Ligand Design and Optimization Strategies

The design of 2-arylpropanoic acid derivatives, as a class, has traditionally centered on their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. While specific ligand design strategies leading to (S)-2-(3-methoxyphenyl)propanoic acid are not detailed in available literature, the general approach for this class of compounds involves optimizing the molecular structure to enhance interactions with the active site of COX enzymes.

Key strategies in the design and optimization of profen-like ligands often include:

Modification of the Aryl Moiety: The nature and substitution pattern of the aromatic ring significantly influence the compound's potency and selectivity for COX-1 versus COX-2. The presence of a methoxy group at the meta-position of the phenyl ring in (S)-2-(3-methoxyphenyl)propanoic acid is a specific structural feature that would have been rationally designed or selected to modulate its biological activity.

Chirality at the Propionic Acid Side Chain: The stereochemistry at the alpha-carbon of the propionic acid is crucial for biological activity. For profens, the (S)-enantiomer is almost exclusively the active inhibitor of COX enzymes. Therefore, synthetic strategies are often designed to produce the (S)-enantiomer selectively or to resolve a racemic mixture.

Structure-Activity Relationship (SAR) Studies: Optimization typically involves synthesizing a series of analogues with variations in the aryl group and other parts of the molecule to establish a clear SAR. This helps in identifying the structural features that lead to improved potency and a better pharmacological profile.

Although no specific receptor-ligand complex data for (S)-2-(3-methoxyphenyl)propanoic acid is available, it is hypothesized that the carboxylic acid group forms a critical interaction with a key arginine residue in the active site of COX enzymes, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

In Vitro and In Vivo (Animal Model) Pharmacodynamics

The pharmacodynamic properties of (S)-2-(3-methoxyphenyl)propanoic acid in non-human in vitro and in vivo models have not been specifically reported. However, based on its structural similarity to other profens, it is expected to exhibit anti-inflammatory, analgesic, and antipyretic effects.

Specific studies assessing the efficacy of (S)-2-(3-methoxyphenyl)propanoic acid in animal models of disease are not available in the current body of scientific literature. It is anticipated that, as a member of the profen class, its efficacy would be evaluated in standard animal models of inflammation and pain.

Table 1: Potential Animal Models for Efficacy Assessment of (S)-2-(3-methoxyphenyl)propanoic acid

Disease ModelAnimal SpeciesPotential Endpoints for Efficacy
Carrageenan-induced Paw EdemaRat, MouseReduction in paw swelling, inflammatory markers
Adjuvant-induced ArthritisRatReduction in paw inflammation, joint damage scores
Acetic Acid-induced WrithingMouseReduction in the number of writhes (pain behavior)
Hot Plate TestMouse, RatIncreased latency to pain response

These models are standard for characterizing the anti-inflammatory and analgesic potential of novel NSAIDs.

A defining characteristic of the 2-arylpropanoic acid class of drugs is the stereoselectivity of their biological activity. The anti-inflammatory activity, which is primarily mediated through the inhibition of prostaglandin synthesis by COX enzymes, resides almost exclusively in the (S)-enantiomer. nih.gov The (R)-enantiomer is typically inactive or significantly less active in this regard. viamedica.pl

Metabolic Fate and Biotransformation Studies (Non-Human Focus)

Specific metabolic fate and biotransformation studies for (S)-2-(3-methoxyphenyl)propanoic acid in animal models have not been published. However, the metabolic pathways for other profens have been extensively studied in various animal species, providing a likely framework for the biotransformation of this compound.

The metabolism of profens generally proceeds through two main phases:

Phase I Metabolism: This phase involves oxidation reactions, primarily hydroxylation of the aromatic ring and the aliphatic side chain. These reactions are catalyzed by cytochrome P450 (CYP) enzymes in the liver. For other profens like ibuprofen, the CYP2C subfamily of enzymes plays a significant role. mdpi.com

Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The most common conjugation reaction for profens is the formation of an ester glucuronide at the carboxylic acid group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). In some species, conjugation with the amino acid taurine (B1682933) can also occur.

A key enzymatic pathway for many profens is the chiral inversion of the (R)-enantiomer to the (S)-enantiomer. This process is initiated by the formation of a coenzyme A (CoA) thioester, catalyzed by acyl-CoA synthetases. nih.gov This is followed by epimerization of the R-profenoyl-CoA to the S-profenoyl-CoA, and subsequent hydrolysis to release the active (S)-enantiomer. nih.gov Studies in rats with adjuvant-induced arthritis have shown that the activity of acyl-coenzyme A synthetase isoforms involved in the chiral inversion of ibuprofen can be downregulated. nih.gov

While the specific metabolites of (S)-2-(3-methoxyphenyl)propanoic acid have not been identified, based on the metabolism of structurally related profens like ibuprofen and fenoprofen (B1672519) in animal models such as rats and dogs, the following types of metabolites can be anticipated:

Hydroxylated Metabolites: Oxidation of the phenyl ring or the propionic acid side chain.

Carboxylated Metabolites: Further oxidation of hydroxylated metabolites to carboxylic acids.

Glucuronide Conjugates: Conjugation of the parent compound or its phase I metabolites at the carboxylic acid group.

Taurine Conjugates: In certain species like dogs, conjugation with taurine may be a relevant pathway.

A study on the structurally similar compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid in rats showed that it is rapidly metabolized into sulfated and glucuronidated conjugates. nih.govresearchgate.netelsevierpure.com

Table 2: Anticipated Major Metabolites of (S)-2-(3-methoxyphenyl)propanoic acid in Animal Models

Metabolite TypeDescription
Parent Compound (Unchanged)(S)-2-(3-methoxyphenyl)propanoic acid
Hydroxylated Phenyl Ring MetabolitesAddition of one or more hydroxyl groups to the methoxyphenyl ring.
O-Demethylated MetaboliteConversion of the methoxy group to a hydroxyl group.
Side-Chain Hydroxylated MetabolitesHydroxylation at the propionic acid side chain.
Glucuronide ConjugateConjugation of glucuronic acid to the carboxylic acid group.
Taurine ConjugateConjugation of taurine to the carboxylic acid group (species-dependent).

Further studies employing techniques such as mass spectrometry would be necessary to definitively identify the metabolic profile of (S)-2-(3-methoxyphenyl)propanoic acid in various animal species.

Derivatization and Prodrug Strategies for Research Applications

Synthesis of Ester and Amide Derivatives for Enhanced Biological Probes

The synthesis of ester and amide derivatives from (S)-2-(3-methoxyphenyl)propanoic acid is a fundamental approach to creating tools for biological investigation. The primary goal is to append functional moieties—such as fluorescent tags, biotin (B1667282) labels, or radiolabels—to the core structure, thereby converting it into a probe for tracking its distribution, target engagement, and metabolic fate within cellular or biochemical systems.

Standard synthetic methodologies are employed for this purpose. Ester derivatives are commonly prepared through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. researchgate.net For more sensitive or complex alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid for reaction. derpharmachemica.com

Amide synthesis follows a similar logic, typically involving the reaction of the activated carboxylic acid (often as an acyl chloride or activated ester) with a primary or secondary amine. nih.govsphinxsai.com This reaction is robust and allows for the stable linkage of amine-containing probes. Research on related chiral propanoic acid derivatives has demonstrated that these synthesis methods are effective and can be performed while maintaining the stereochemical integrity of the chiral center, which is often crucial for biological activity. nih.govmdpi.com The resulting ester or amide bond serves as a linker, connecting the (S)-2-(3-methoxyphenyl)propanoic acid scaffold to the desired reporter group for use in mechanistic studies.

Design and Evaluation of Prodrugs for Improved Research Delivery

In a research context, prodrugs are designed not for therapeutic efficacy but to overcome experimental barriers, such as poor solubility or low membrane permeability, ensuring the parent compound reaches its intended target within a biological system. For (S)-2-(3-methoxyphenyl)propanoic acid, this involves temporarily masking the polar carboxylic acid group, typically as an ester, which can be cleaved by endogenous enzymes to release the active molecule.

The design principles for these research prodrugs are heavily informed by extensive studies on structurally related non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and dexibuprofen. researchgate.netnih.gov The strategy is to create an ester linkage that is stable in storage and in extracellular media but is readily hydrolyzed by intracellular or plasma esterases. nih.gov This approach facilitates passage across cell membranes and can improve the bioavailability of the compound in in vivo experimental models. researchgate.net

A critical step in evaluating a research prodrug is to confirm its bioconversion back to the parent acid. This is typically assessed through in vitro hydrolysis studies using simulated biological fluids, such as human plasma or cell lysates. derpharmachemica.com These experiments measure the rate at which the ester bond is cleaved, providing essential data on the prodrug's stability and its release kinetics.

Research on ester prodrugs of related profens demonstrates that hydrolysis rates are significantly influenced by the nature of the ester group and the presence of plasma enzymes. nih.govtandfonline.com For example, studies often show that while an ester prodrug is stable in acidic buffer (simulating gastric fluid), it undergoes rapid, enzyme-mediated hydrolysis in 80% human plasma (pH 7.4). researchgate.net This enzymatic cleavage is a key feature, ensuring the active compound is released under physiological conditions. The data below, from studies on dexibuprofen and ibuprofen prodrugs, illustrates typical hydrolysis patterns observed in such experiments.

Compound TypeExperimental SystemKey FindingReference
Dexibuprofen-antioxidant Ester Prodrugs80% Human Plasma (pH 7.4)Prodrugs were stable in acidic conditions but underwent significant hydrolysis in plasma, releasing the parent drug. researchgate.net
Ibuprofen Ester Prodrugs80% Human PlasmaPlasma-catalyzed hydrolysis was observed, with rates differing between enantiomers (R-isomer ester hydrolyzed faster than the S-isomer). nih.gov
PEGylated Ibuprofen Ester ProdrugsHuman Plasma (pH 7.4)Hydrolysis rates were accelerated in plasma compared to aqueous buffer, indicating catalysis by plasma esterases. The time for 50% drug release varied from ~15 to ~146 hours depending on the linker. tandfonline.comtandfonline.com
Mefenamic Acid Ester ProdrugsSimulated Gastric Fluid (pH 1.2) & Simulated Intestinal Fluid (pH 7.4)Hydrolytic stability was confirmed in different pH environments to predict behavior in various biological compartments. derpharmachemica.com

This table presents representative findings from studies on related profen compounds to illustrate the principles of in vitro hydrolysis and bioconversion.

For more sophisticated research applications, derivatization of (S)-2-(3-methoxyphenyl)propanoic acid can be used for targeted delivery. This involves conjugating the molecule to a moiety that directs it to a specific tissue, cell type, or organelle. Such strategies are invaluable for studying localized biological effects and minimizing off-target interactions in complex experimental systems.

Drawing from research on other NSAIDs, several targeted delivery approaches could be applied:

Tissue-Specific Targeting : One strategy involves attaching the compound to a molecule with a natural affinity for a particular tissue. For instance, quaternary ammonium (B1175870) compounds have been used to target NSAIDs like ibuprofen to cartilaginous tissue in arthritis models. nih.gov

Nanoparticle Encapsulation : The compound can be encapsulated within nanocarriers, such as liposomes or polymeric nanoparticles. acs.orgdntb.gov.ua The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or peptides) that recognize specific cell surface receptors, enabling delivery to a precise cell population. nih.gov This method protects the compound from degradation and controls its release.

These targeted strategies allow researchers to ask highly specific questions about the compound's activity in a defined biological context.

Conjugation to Biologically Active Molecules for Mechanistic Studies

A powerful strategy for mechanistic studies is the conjugation of (S)-2-(3-methoxyphenyl)propanoic acid to another biologically active molecule. This creates a hybrid or "dual-action" compound that can be used to investigate synergistic effects, probe multi-target pathways, or deliver the compound to the site of action of its conjugated partner.

The chemical linkage is designed to be either stable or cleavable, depending on the research question. For example, conjugating the acid to a known enzyme inhibitor could help determine if its effects are additive or synergistic with the inhibition of that enzyme. Studies involving the conjugation of ibuprofen to polyethylene (B3416737) glycol (PEG) have been used to alter pharmacokinetic properties for research purposes. tandfonline.comtandfonline.com Similarly, linking phenylpropanoic acid derivatives to other scaffolds has been explored to create potent agonists for specific receptors like GPR40, enabling detailed studies of receptor activation and downstream signaling. nih.gov By covalently linking (S)-2-(3-methoxyphenyl)propanoic acid to another molecule with a well-understood biological function, researchers can dissect complex mechanisms and uncover novel molecular interactions.

Computational Chemistry and Theoretical Studies

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. While direct molecular docking studies specifically for (S)-2-(3-methoxyphenyl)propanoic acid are not extensively reported in the literature, valuable insights can be drawn from studies on its close structural analogs, particularly ketoprofen (B1673614), which is 2-(3-benzoylphenyl)propanoic acid. Ketoprofen and its derivatives have been the subject of numerous docking studies, often targeting enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). researchgate.netovid.comtechnologynetworks.comresearchgate.net

These studies reveal that the propanoic acid moiety is critical for anchoring the molecule within the active site of these enzymes. The carboxylate group typically forms key hydrogen bonds and ionic interactions with polar residues. The phenyl ring and its substituents occupy a hydrophobic channel, and the specific nature of these substituents dictates the selectivity and potency of the inhibitor.

For (S)-2-(3-methoxyphenyl)propanoic acid, it can be inferred that the methoxy (B1213986) group at the meta position of the phenyl ring would influence its binding profile. Molecular dynamics simulations on related compounds have shown that the stability of the ligand-protein complex is crucial for its inhibitory activity. nih.gov These simulations track the movement of atoms over time, providing a more dynamic picture of the binding interactions and helping to calculate binding free energies. nih.gov

Table 1: Inferred Potential Targets and Key Interactions for (S)-2-(3-methoxyphenyl)propanoic acid based on Analog Studies

Potential TargetKey Interacting Residues (Inferred)Type of Interaction (Inferred)Reference Analog
Cyclooxygenase-2 (COX-2)Arginine, Tyrosine, SerineHydrogen Bonding, Ionic Interactions, Hydrophobic InteractionsKetoprofen
Matrix Metalloproteinases (MMPs)Zinc ion, Histidine residuesMetal Coordination, Hydrogen BondingKetoprofen Derivatives

This table is based on data from studies on ketoprofen and its derivatives and represents a predictive model for (S)-2-(3-methoxyphenyl)propanoic acid.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A study on meta-substituted phenylpropanoic acids as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a target for antidiabetic agents, provides direct relevance to (S)-2-(3-methoxyphenyl)propanoic acid.

QSAR studies on the broader class of "profens" (2-arylpropionic acids) have also been conducted to predict various properties, including their anti-inflammatory activity and pharmacokinetic profiles. nih.gov These models often use topological indices and other molecular descriptors to build predictive models, which can be used in virtual screening to identify new drug candidates. nih.govresearchgate.net

Conformation Analysis and Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformational landscape of a molecule dictates its ability to bind to a specific biological target.

Studies on other profens, such as ibuprofen (B1674241) and naproxen, have shown that these molecules exist in an equilibrium of different conformers in solution. researchgate.netnih.gov The dihedral angle between the phenyl ring and the propionic acid moiety is a key conformational parameter that influences their anti-inflammatory activity. nih.gov It has been suggested that a more open dihedral angle correlates with higher activity. nih.gov For (S)-2-(3-methoxyphenyl)propanoic acid, the methoxy group at the meta position would influence the rotational barrier around the C-C bond connecting the phenyl ring and the propanoic acid, thereby affecting the conformational landscape.

Table 2: Key Conformational Features of Profens

Conformational ParameterDescriptionInfluence on Activity
Phenyl-Cα-COOH Dihedral AngleThe angle of rotation between the phenyl ring and the carboxylic acid group.A more open angle is often associated with higher anti-inflammatory activity. nih.gov
Propionic Acid Side ChainCan adopt different conformations (e.g., trans, gauche).Affects the ability to fit into the binding pocket of target enzymes.

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electron distribution within a molecule, which in turn determines its reactivity and spectroscopic properties.

Although specific DFT studies on (S)-2-(3-methoxyphenyl)propanoic acid are scarce, research on other profens like fenoprofen (B1672519) and ketoprofen offers a comparative basis. rsc.orgrsc.org These studies involve calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For (S)-2-(3-methoxyphenyl)propanoic acid, the methoxy group, being an electron-donating group, would influence the electron density of the phenyl ring. This, in turn, would affect the molecule's electrostatic potential and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for target binding. DFT calculations can also predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm the molecular structure.

In Silico Screening for Novel Ligands

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While there are no specific reports of using (S)-2-(3-methoxyphenyl)propanoic acid as a scaffold for virtual screening, the general principles of this technique are highly relevant.

Virtual screening can be either ligand-based or structure-based. In ligand-based virtual screening, a known active molecule, such as a profen, is used as a template to search for other molecules with similar properties. f1000research.com This is often done using 2D or 3D similarity searches. f1000research.com

In structure-based virtual screening, the 3D structure of a biological target is used to dock a library of compounds, and the best binders are selected for further investigation. nih.gov Given the inferred targets for (S)-2-(3-methoxyphenyl)propanoic acid, such as COX-2, its structure could theoretically be used as a starting point to design and screen for novel analogs with improved potency or selectivity. The process would involve generating a library of virtual compounds based on the (S)-2-(3-methoxyphenyl)propanoic acid scaffold and then docking them into the active site of the target protein.

Future Directions and Emerging Research Avenues for S 2 3 Methoxyphenyl Propanoic Acid

Exploration of Novel Biological Targets and Therapeutic Areas

While the primary mechanism of action for many arylpropionic acids involves the inhibition of cyclooxygenase (COX) enzymes, recent research indicates a broader and more complex pharmacological profile, suggesting targets beyond COX-1 and COX-2. yale.eduresearchgate.net The future for (S)-2-(3-methoxyphenyl)propanoic acid likely involves moving beyond its established anti-inflammatory role to explore these new frontiers.

Oncology: A significant body of research has highlighted the chemopreventive and anticancer effects of NSAIDs against various cancers. nih.gov Derivatives of 2-arylpropionic acid have demonstrated antiproliferative activities against different cancer cell lines. nih.govresearchgate.net The mechanisms are not fully understood but may involve strategies such as inducing apoptosis, preventing tumor angiogenesis, and reducing resistance to chemotherapy. nih.gov Future studies could specifically investigate the efficacy of (S)-2-(3-methoxyphenyl)propanoic acid derivatives against specific cancer types, such as colorectal, bladder, or lung cancer, and elucidate the non-COX molecular targets responsible for these anticancer effects. nih.govnih.govnih.gov

Neurodegenerative Diseases: Some profens are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. humanjournals.com Research could be directed towards designing derivatives of (S)-2-(3-methoxyphenyl)propanoic acid that can effectively cross the blood-brain barrier and modulate neuroinflammatory pathways or other pathological processes involved in these diseases.

Novel Inflammatory Pathways: Recent studies have uncovered a previously unknown mechanism for some NSAIDs, which involves the activation of the NRF2 (nuclear factor erythroid 2-related factor 2) protein, a key regulator of antioxidant and anti-inflammatory responses. yale.edu Investigating whether (S)-2-(3-methoxyphenyl)propanoic acid or its analogues can activate this pathway could open up new therapeutic possibilities for a range of inflammatory and oxidative stress-related diseases. yale.edu

Metabolic Disorders: The gut microbiota can metabolize phenolic compounds into metabolites with systemic effects. nih.gov For instance, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a gut microbiota metabolite of a similar dietary compound, has been shown to improve hepatic lipid metabolism by activating the GPR41 receptor. nih.gov Research into the metabolism of (S)-2-(3-methoxyphenyl)propanoic acid by gut microbes and the subsequent biological activities of its metabolites could reveal potential applications in metabolic diseases.

Infectious Diseases: Chiral propanoic acid derivatives have also been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov This suggests a potential, though less explored, avenue for developing novel anti-infective agents based on the (S)-2-(3-methoxyphenyl)propanoic acid scaffold.

Development of Advanced Synthetic Methodologies

The therapeutic efficacy of 2-arylpropionic acids is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form. nih.gov Consequently, the development of efficient, stereoselective synthetic methods is a critical area of ongoing research. Future efforts will likely focus on greener, more efficient, and highly enantioselective processes.

Asymmetric Catalysis: Research is moving beyond classical resolution techniques towards more advanced asymmetric syntheses. This includes the use of chiral catalysts to produce the desired (S)-enantiomer directly. Palladium-catalyzed methods, such as sequential Heck coupling and hydroxycarbonylation, offer a direct route to 2-aryl propionic acids from aryl bromides. mdpi.com The development of new, highly efficient chiral ligands for these processes remains a key objective. mdpi.com

Biocatalysis and Whole-Cell Synthesis: The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. frontiersin.org Esterases, in particular, have been used for the kinetic resolution of 2-arylpropionate esters. frontiersin.org Future work will involve protein engineering to enhance the activity and enantioselectivity of these enzymes and the optimization of whole-cell catalysis processes to improve yields and reduce costs, making this approach more viable for industrial-scale production. frontiersin.org

Kinetic Resolution: Advanced non-enzymatic kinetic resolution techniques are also being refined. One promising method involves enantioselective esterification using a chiral acyl-transfer catalyst, which can separate racemic 2-arylpropanoic acids to yield the optically active acids and corresponding esters with high enantiomeric excess. mdpi.comnih.govresearchgate.net Further development of novel organocatalysts could lead to even more efficient and versatile resolution methods. researchgate.net

MethodologyDescriptionKey Reagents/CatalystsAdvantages
Palladium-Catalyzed CascadeA two-step, one-pot procedure involving Heck coupling of an aryl bromide with ethylene, followed by hydroxycarbonylation of the resulting styrene. mdpi.comPd(OAc)₂, Neoisopinocampheyldiphenylphosphine (NISPCPP) ligand, CO. mdpi.comHigh regioselectivity, good yields, avoids purification of intermediates. mdpi.com
Non-Enzymatic Kinetic ResolutionEnantioselective esterification of a racemic acid, separating the enantiomers. mdpi.comnih.govPivalic anhydride (B1165640) (Piv₂O), an achiral alcohol, and a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM). mdpi.comnih.govProvides both the chiral acid and its ester in high enantiomeric excess without requiring expensive chiral alcohols. mdpi.com
Whole-Cell CatalysisUse of engineered microorganisms containing specific enzymes (e.g., esterases) to perform stereoselective hydrolysis of a racemic ester. frontiersin.orgEngineered E. coli cells expressing a bHSL family esterase. frontiersin.orgAvoids enzyme purification, potentially lower cost, environmentally friendly. frontiersin.org

Integration with Systems Biology Approaches

Systems biology, which integrates computational and high-throughput experimental data, offers a powerful framework for understanding the complex interactions of drugs within biological systems. researchgate.netnih.gov Applying these approaches to (S)-2-(3-methoxyphenyl)propanoic acid can provide a deeper understanding of its mechanisms and help identify new therapeutic opportunities.

Target Deconvolution and Network Pharmacology: Beyond COX inhibition, the full spectrum of protein interactions for (S)-2-(3-methoxyphenyl)propanoic acid is not known. Systems pharmacology can be used to predict "off-target" interactions by combining chemical structure information with large-scale biological data, such as protein-protein interaction networks. nih.gov This can help explain unexpected clinical effects and identify novel therapeutic targets. yale.edu

Multi-Omics Analysis: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can create a comprehensive picture of the cellular response to the compound. frontiersin.org For example, analyzing changes in gene expression and protein levels in cells treated with (S)-2-(3-methoxyphenyl)propanoic acid could reveal its influence on pathways related to cancer or metabolic disease. nih.gov This approach can also help in identifying biomarkers to predict patient response. nih.gov

Predictive Modeling: Computational models can be built to simulate the effects of the drug on biological networks. researchgate.net These models can be used to predict potential adverse reactions or to identify synergistic drug combinations, for instance, by modeling how (S)-2-(3-methoxyphenyl)propanoic acid might enhance the efficacy of an existing anticancer agent. nih.govresearchgate.net

Potential Applications in Material Science or Agrochemicals (Research Perspective)

The unique chemical structure of (S)-2-(3-methoxyphenyl)propanoic acid presents opportunities for its use as a building block or functional component in fields beyond pharmaceuticals.

Material Science:

Drug Delivery Systems: Arylpropionic acid derivatives have been incorporated into advanced drug delivery systems to improve their formulation and bioavailability. nih.gov For example, profens have been combined with nanocellulose to create amorphous solid dispersions with enhanced solubility. nih.gov They have also been embedded in nanofibrous mats for controlled release applications. researchgate.netresearchgate.net Future research could focus on using (S)-2-(3-methoxyphenyl)propanoic acid to develop novel biodegradable polymers or functionalize nanomaterials for targeted drug delivery.

Biocompatible Polymers: Propanoic acid derivatives can serve as monomers for the synthesis of polyesters. ontosight.aigoogle.com These polymers are often biodegradable and biocompatible, making them attractive for medical applications such as tissue engineering scaffolds and absorbable sutures. ontosight.ai

Agrochemicals:

Herbicides and Pesticides: The structural motifs present in arylpropionic acids are also found in some agrochemicals. Related compounds like 2'-Methoxy-3-phenylpropionic acid are being explored for their potential in developing new herbicides and pesticides. chemimpex.com The rationale is that the unique structure can be modified to create formulations that are more effective and have a reduced environmental impact. chemimpex.com Research from this perspective would involve synthesizing derivatives of (S)-2-(3-methoxyphenyl)propanoic acid and screening them for herbicidal, fungicidal, or insecticidal activity.

Area of ApplicationProposed Use of (S)-2-(3-methoxyphenyl)propanoic acid ScaffoldResearch Rationale
Material Science (Drug Formulation)Incorporate into nanocellulose or nanofiber matrices. nih.govresearchgate.netTo create amorphous solid dispersions with enhanced solubility and bioavailability for poorly soluble drugs. nih.gov
Material Science (Biopolymers)Use as a monomer in ring-opening polymerization to create novel polyesters. ontosight.aigoogle.comTo develop new biocompatible and biodegradable materials for medical applications like sutures or tissue scaffolds. ontosight.ai
AgrochemicalsServe as a lead compound for the synthesis of new herbicides or pesticides. chemimpex.comTo develop more effective and potentially environmentally safer crop protection agents by modifying the core structure. chemimpex.com

Unanswered Questions and Research Gaps

Despite decades of research into the profen class of molecules, numerous questions remain, representing key gaps for future investigation.

Elucidation of Non-COX Mechanisms: The full extent of the biological activity of (S)-2-(3-methoxyphenyl)propanoic acid beyond COX inhibition is a major unknown. Why do structurally similar NSAIDs exhibit such different clinical effects on diseases like cancer and heart disease? yale.edu Identifying and characterizing other molecular targets is crucial for understanding its complete pharmacological profile and for exploiting its full therapeutic potential. nih.gov

Structure-Activity Relationships for Novel Targets: For emerging applications in oncology or neurodegeneration, the specific structural features of the (S)-2-(3-methoxyphenyl)propanoic acid molecule that confer activity are not well defined. A significant research gap exists in systematically modifying the scaffold and establishing clear structure-activity relationships for these new therapeutic areas.

Industrial Scalability of Advanced Syntheses: While many novel and elegant synthetic methods have been developed in academic labs, their cost-effectiveness, robustness, and scalability for industrial production of a specific compound like (S)-2-(3-methoxyphenyl)propanoic acid often remain unproven. Further process development and optimization are needed to bridge this gap.

Lack of Systems-Level Understanding: There is a scarcity of research applying systems biology approaches specifically to (S)-2-(3-methoxyphenyl)propanoic acid. Comprehensive -omics studies and network pharmacology analyses are needed to build a holistic model of its biological effects.

Exploratory Research in Materials and Agrochemicals: The potential applications in material science and agrochemicals are largely speculative and based on research with related compounds. Foundational, proof-of-concept studies are required to demonstrate the feasibility and potential advantages of using the (S)-2-(3-methoxyphenyl)propanoic acid scaffold in these non-pharmaceutical contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-2-(3-methoxyphenyl)propanoic acid, and how can enantiomeric purity be ensured?

  • Synthetic Routes :

  • Asymmetric Hydrogenation : Use chiral catalysts (e.g., Rh or Ru complexes) to reduce α,β-unsaturated precursors derived from 3-methoxyphenylpropanoic acid. This method ensures high enantiomeric excess (ee) .
  • Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation using resolving agents like (R)- or (S)-1-phenylethylamine. Recrystallization in ethanol/water (80:20 v/v) optimizes purity .
    • Enantiomeric Purity Verification :
  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase; retention times distinguish enantiomers.
  • Polarimetry : Measure optical rotation ([α]D²⁵ = +15.2° in methanol) to confirm configuration .

Q. What analytical techniques are recommended for confirming the structure and purity of (S)-2-(3-methoxyphenyl)propanoic acid?

  • Structural Confirmation :

  • NMR Spectroscopy : Key peaks include δ 7.3–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.1 ppm (CH from chiral center) .
  • FT-IR : Confirm carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and methoxy (C-O at 1250 cm⁻¹) groups .
    • Purity Assessment :
  • HPLC : C18 column with acetonitrile/0.1% trifluoroacetic acid gradient; purity >98% indicates minimal impurities .
  • Melting Point : Compare observed mp (85–89°C) to literature values .

Advanced Research Questions

Q. How can (S)-2-(3-methoxyphenyl)propanoic acid be utilized in studying enzyme-substrate interactions, and what methodological considerations are critical?

  • Applications :

  • COX-1/COX-2 Inhibition : Use molecular docking (AutoDock Vina) to predict binding affinities. Compare IC₅₀ values with ibuprofen derivatives to assess selectivity .
  • Protein-Ligand Binding : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) with serum albumin or cyclooxygenase .
    • Methodological Considerations :
  • Buffer Optimization : Maintain pH 7.4 (phosphate buffer) to mimic physiological conditions.
  • Control Experiments : Include negative controls (e.g., DMSO vehicle) and reference inhibitors (e.g., aspirin) to validate specificity .

Q. What strategies are effective in resolving contradictions in biological activity data for (S)-2-(3-methoxyphenyl)propanoic acid across different studies?

  • Data Reconciliation :

  • Meta-Analysis : Aggregate results from multiple studies (e.g., IC₅₀, EC₅₀) and assess variability using Cohen’s d statistic.
  • Experimental Reproducibility : Standardize protocols for cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., 24-hour incubation) .
    • Advanced Techniques :
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to resolve discrepancies in binding affinity measurements .
  • X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes to identify stereochemical interactions influencing activity .

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